

Technical Support Center: Nickel Analysis with Dimethylglyoxime (DMG)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel dimethylglyoxime

Cat. No.: B1143609

[Get Quote](#)

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with nickel analysis using dimethylglyoxime (DMG), particularly when cobalt is present as an interfering ion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of nickel analysis using DMG?

A1: Nickel(II) ions react with an alcoholic solution of dimethylglyoxime ($C_4H_6(NOH)_2$) in a slightly alkaline or ammoniacal solution (pH 5-9) to form a distinct, bright red precipitate of nickel bis(dimethylglyoximate), $[Ni(C_4H_7N_2O_2)_2]$.^{[1][2][3][4]} This chelate is insoluble, allowing for the quantitative determination of nickel through gravimetric analysis.^[3] In spectrophotometric methods, an oxidizing agent is added in an alkaline medium to form a colored nickel-DMG complex, and its absorbance is measured.^[5]

Q2: How does cobalt interfere with the determination of nickel by the DMG method?

A2: Cobalt(II) ions can interfere in several ways depending on the analytical method:

- **Gravimetric Analysis:** Cobalt can form a soluble complex with DMG, which may remain in solution but can also co-precipitate with the nickel-DMG complex, leading to erroneously high results.^{[6][7]} The extent of this co-precipitation is significantly influenced by pH.^[6]

- Spectrophotometric Analysis: Cobalt(II) ions interfere under the typical experimental conditions used for the spectrophotometric determination of nickel with DMG in the presence of an oxidizing agent.^[5] It can form its own colored complexes, leading to inaccurate absorbance readings.^[8]

Q3: What is the optimal pH for precipitating nickel with DMG, especially in the presence of cobalt?

A3: The optimal pH range for the quantitative precipitation of nickel with DMG is between 5 and 9.^{[1][2]} To minimize interference from cobalt, it is recommended to perform the precipitation at a pH of 8 or higher.^[6] At lower pH values, such as pH 6, cobalt co-precipitation can be significant.^[6]

Troubleshooting Guide

Problem 1: The nickel-DMG precipitate is not the expected bright red color; it appears brownish or has a different hue.

- Possible Cause: Presence of interfering ions, particularly cobalt or iron. Cobalt in the presence of DMG can form a brown solution.^[8] Ferrous ions can also form a pink color with the reagent.^[9]
- Solution:
 - Masking Interfering Ions: Add tartrate or citrate ions to the solution before adding DMG.^[7] These agents form stable, soluble complexes with interfering metals like iron and chromium, preventing them from precipitating with the nickel.^[7]
 - Control pH: Ensure the pH is appropriately buffered to the 5-9 range. If the solution is too acidic, the nickel-DMG precipitate may dissolve.^{[1][7]}
 - Address Cobalt Interference: If cobalt is the suspected interferent, consider the mitigation strategies outlined in the next section.

Problem 2: The final calculated nickel concentration is unexpectedly high.

- Possible Cause: Co-precipitation of other metal ions, most commonly cobalt.[\[6\]](#) A large excess of DMG reagent can also lead to its own precipitation, adding to the final weight.[\[1\]](#)[\[7\]](#)
- Solution:
 - Minimize Cobalt Co-precipitation: Adjust the pH to 8.[\[6\]](#) At this pH, cobalt co-precipitation is significantly reduced.
 - Double Precipitation: For samples with a high concentration of cobalt, a double precipitation may be necessary to achieve accurate results.[\[10\]](#) This involves dissolving the initial precipitate and then re-precipitating the nickel-DMG complex under controlled conditions.
 - Avoid Excess Reagent: While a slight excess of DMG is needed, a large excess should be avoided to prevent the reagent from precipitating.[\[1\]](#)[\[7\]](#)

Problem 3: The nickel-DMG precipitate fails to form or dissolves.

- Possible Cause: The solution is too acidic ($\text{pH} < 5$). In acidic conditions, the equilibrium shifts, favoring the dissolution of the nickel-DMG complex back into $\text{Ni}(\text{II})$ ions.[\[1\]](#)[\[7\]](#)
- Solution:
 - Adjust pH: Use ammonia or a suitable buffer like an ammonia or citrate buffer to adjust the pH of the solution to between 5 and 9.[\[1\]](#)
 - Check Reagent: Ensure the DMG solution is properly prepared and has not degraded.

Strategies for Mitigating Cobalt Interference

When dealing with samples containing cobalt, several strategies can be employed to ensure accurate nickel analysis.

Method 1: Oxidation of Cobalt

Oxidizing cobalt(II) to cobalt(III) can reduce its interference. Trivalent cobalt is less likely to react with DMG.

Method 2: Masking Cobalt

Masking agents form stable, soluble complexes with cobalt, preventing it from reacting with DMG.

- Cyanide: Potassium cyanide (KCN) can be used to complex cobalt. However, it also forms a stable complex with nickel. The careful addition of formaldehyde or chloral hydrate can selectively decompose the nickel-cyanide complex, freeing the nickel to precipitate with DMG. This method requires careful handling due to the toxicity of cyanide.
- EDTA: Ethylenediaminetetraacetic acid (EDTA) can be used for substoichiometric masking.
[\[11\]](#)

Method 3: pH Control for Selective Precipitation

As detailed in the troubleshooting section, controlling the pH is a critical and effective method to minimize cobalt co-precipitation in gravimetric analysis.

Quantitative Data on pH and Cobalt Co-precipitation

The following table summarizes the effect of pH and the Nickel to DMG ratio on nickel precipitation and cobalt co-precipitation, demonstrating the importance of pH control.

pH	Ni/DMG Ratio	Nickel Precipitation (%)	Cobalt Co-precipitation (%)
6	0.3	>95	~60
6	0.2	>95	~55
6	0.1	>98	~50
7	0.3	>95	~30
7	0.2	>95	~25
7	0.1	>98	~20
8	0.3	>95	~25
8	0.2	98.5	~20
8	0.1	>98.5	~18

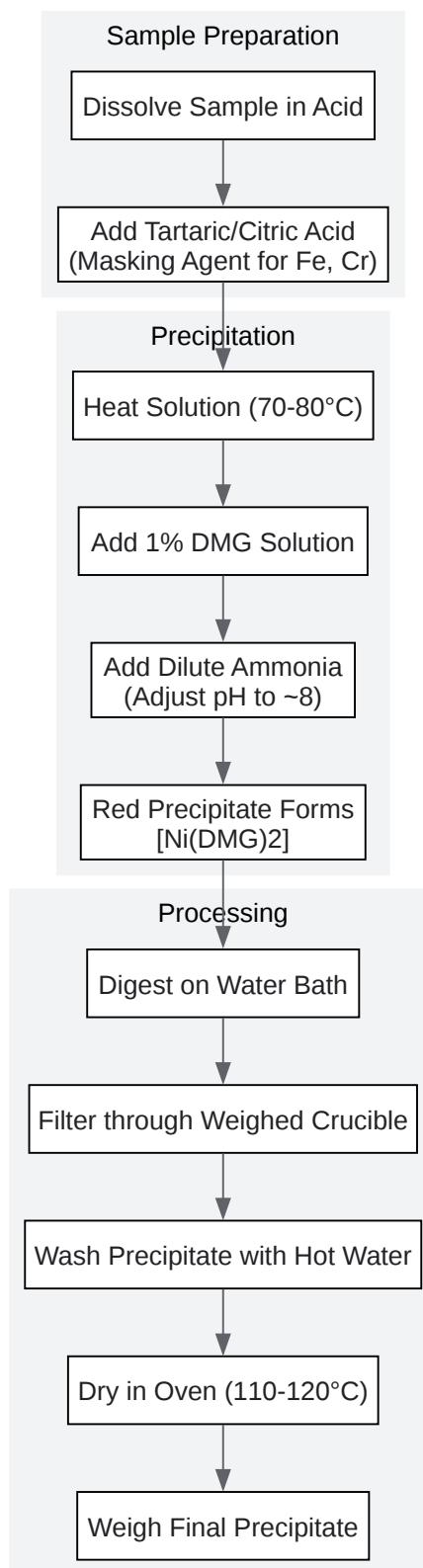
Data adapted from a study on nickel precipitation from citrate media.[\[6\]](#)

Experimental Protocols

Gravimetric Determination of Nickel with Cobalt Present

- Sample Preparation: Dissolve the sample in a suitable acid (e.g., HCl).
- Masking (if necessary): Add a solution of tartaric or citric acid to complex any interfering ions like Fe(III) or Cr(III).[\[7\]](#)
- pH Adjustment (Initial): Make the solution slightly acidic (pH ~5) with hydrochloric acid.[\[7\]](#)
- Precipitation:
 - Heat the solution to about 70-80°C.
 - Add a 1% alcoholic solution of DMG slowly with constant stirring. A slight excess is required. If high concentrations of cobalt are present, a greater amount of DMG must be added.[\[1\]](#)[\[7\]](#)

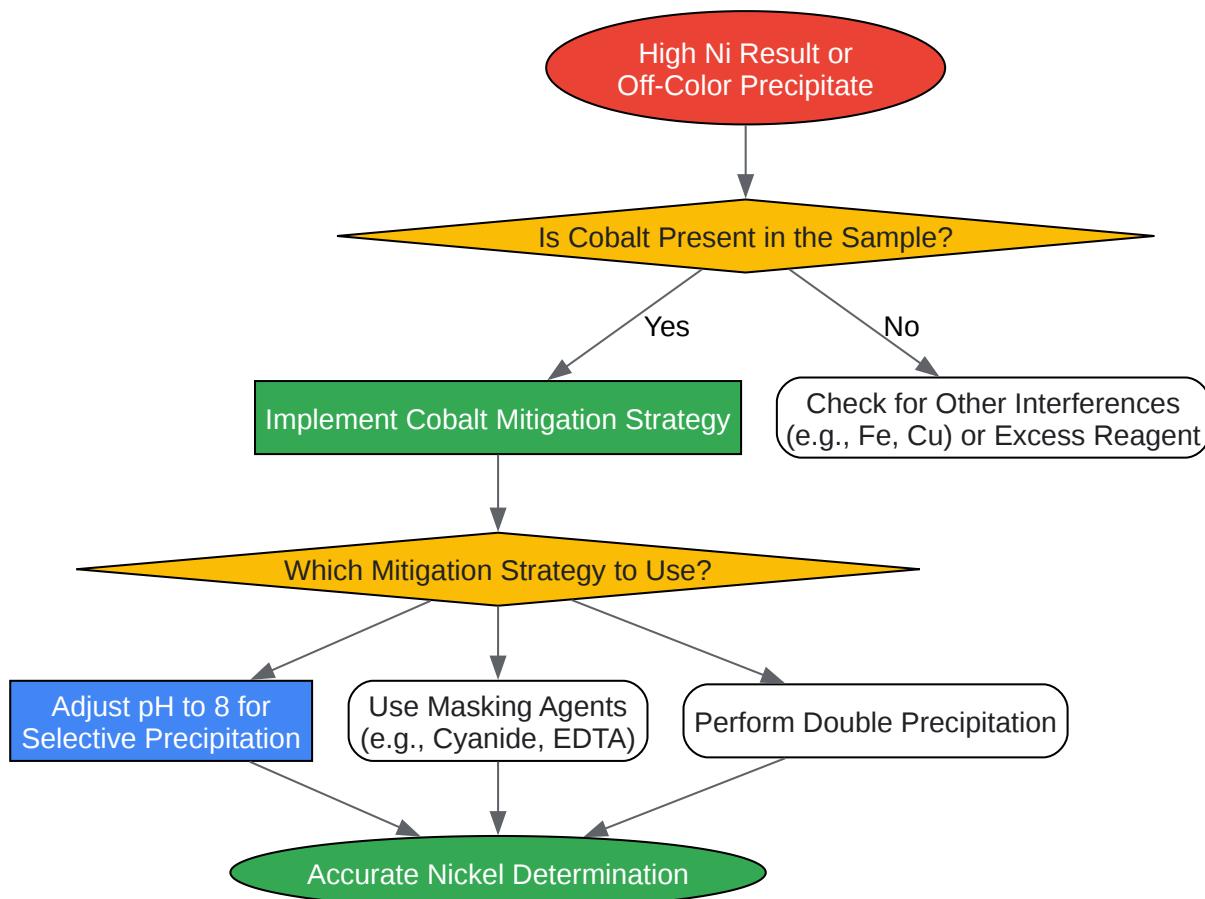
- Slowly add dilute ammonia solution dropwise until the solution is distinctly alkaline (pH ~8) to precipitate the red nickel-DMG complex.[6]
- Digestion: Keep the beaker on a water bath for 30-60 minutes to allow the precipitate to fully form and become more filterable.[12]
- Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate with hot water until free of chloride ions.
- Drying and Weighing: Dry the precipitate in an oven at 110-120°C to a constant weight. Cool in a desiccator and weigh as $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$.


Spectrophotometric Determination of Nickel (General Protocol)

Note: This method is prone to interference from Co(II).[5] Prior separation or masking of cobalt is recommended.

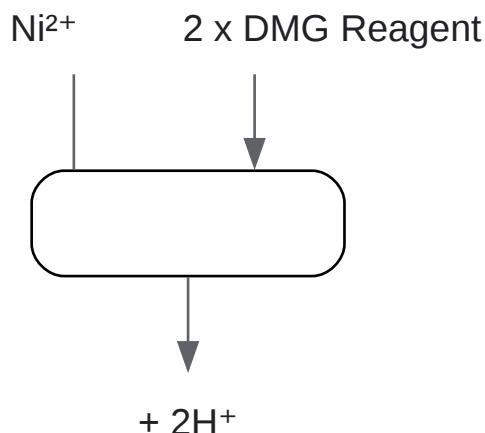
- Sample Preparation: Prepare a solution containing the nickel sample.
- Oxidation: Add an oxidizing agent, such as saturated bromine water or an iodine solution.[5]
- pH Adjustment: Make the solution alkaline by adding concentrated ammonia solution.[5]
- Complex Formation: Add a 1% DMG solution to develop the red-colored complex.[5]
- Measurement: Dilute the solution to a known volume and measure the absorbance at the wavelength of maximum absorption (around 445 nm) within a fixed time (e.g., 10 minutes) of mixing.[5]
- Quantification: Determine the nickel concentration using a calibration curve prepared from standard nickel solutions.

Visualizations


Experimental Workflow for Gravimetric Nickel Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for gravimetric determination of nickel.


Troubleshooting Logic for Cobalt Interference

[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting cobalt interference.

Chemical Reaction of Nickel-DMG Complex Formation

[Click to download full resolution via product page](#)

Caption: Formation of the nickel-DMG precipitate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. people.bu.edu [people.bu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. saimm.co.za [saimm.co.za]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. scribd.com [scribd.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. The determination of nickel with dimethylglyoxime in iron and steel containing cobalt and copper - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Substoichiometric masking-II Determination of traces of cobalt in nickel salts and metallic nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ni dmgi DOCX [slideshare.net]
- To cite this document: BenchChem. [Technical Support Center: Nickel Analysis with Dimethylglyoxime (DMG)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143609#dealing-with-cobalt-interference-in-nickel-analysis-with-dmg]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com